molecular formula C12H16N2O2 B3058643 2-(Piperidin-4-yloxy)benzamide CAS No. 907159-01-7

2-(Piperidin-4-yloxy)benzamide

Cat. No.: B3058643
CAS No.: 907159-01-7
M. Wt: 220.27 g/mol
InChI Key: NSEJHMXXBILHCX-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)benzamide is a chemical compound that features a benzamide group linked to a piperidine ring via an ether linkage. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

2-(Piperidin-4-yloxy)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials and as a building block in organic synthesis.

Future Directions

  • Biological Activity : Investigate its anti-tubercular potential, as suggested by previous studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)benzamide typically involves the reaction of 4-hydroxybenzamide with piperidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzamide is replaced by the piperidine moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular responses to low oxygen levels . This activation can lead to the expression of genes involved in cell survival, metabolism, and angiogenesis.

Comparison with Similar Compounds

2-(Piperidin-4-yloxy)benzamide can be compared with other benzamide derivatives and piperidine-containing compounds:

The uniqueness of this compound lies in its specific structure, which allows it to interact with unique molecular targets and pathways, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-piperidin-4-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)10-3-1-2-4-11(10)16-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEJHMXXBILHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590988
Record name 2-[(Piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907159-01-7
Record name 2-[(Piperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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